N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a sulfanyl group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and halogenated intermediates.
Sulfanyl Group Introduction: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reagent reacts with a suitable precursor.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the 2-ethyl-6-methylphenyl acetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules, influencing their activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds or π-π interactions with amino acid residues in proteins, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the triazole and pyridine rings, along with the sulfanyl group, provides a distinctive set of properties that can be exploited in various applications.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C19H21N5OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-4-14-7-5-6-13(2)17(14)21-16(25)12-26-19-23-22-18(24(19)3)15-8-10-20-11-9-15/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
MZHFYSHUBSQSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C |
Origin of Product |
United States |
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